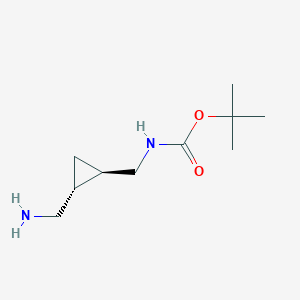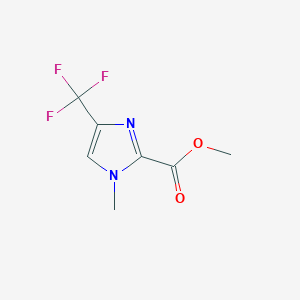
(R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a cyclohexyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of ®-1-Cyclohexyl-2,2-dimethylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone or aldehyde precursor under hydrogen gas pressure. This approach is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of secondary alcohols or hydrocarbons, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: ®-1-Cyclohexyl-2,2-dimethylpropan-1-one or ®-1-Cyclohexyl-2,2-dimethylpropanal.
Reduction: ®-1-Cyclohexyl-2,2-dimethylpropan-1-amine or cyclohexyl-substituted hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in pharmaceutical research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Cyclohexyl-2,2-dimethylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
Cyclohexanol: A simpler analog with a hydroxyl group attached directly to the cyclohexane ring.
2,2-Dimethylpropan-1-ol: A structural analog lacking the cyclohexyl group.
Uniqueness
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol is unique due to its chiral nature and the presence of both cyclohexyl and dimethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H22O |
|---|---|
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(1R)-1-cyclohexyl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3/t10-/m1/s1 |
Clave InChI |
SHNBWIOMPFKTMH-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C1CCCCC1)O |
SMILES canónico |
CC(C)(C)C(C1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)


![(7-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B12949147.png)
![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)
![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)

![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)

![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)
![(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B12949219.png)
